(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one
CAS No.: 228246-75-1
Cat. No.: VC3281651
Molecular Formula: C17H17NO
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 228246-75-1 |
|---|---|
| Molecular Formula | C17H17NO |
| Molecular Weight | 251.32 g/mol |
| IUPAC Name | 1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-one |
| Standard InChI | InChI=1S/C17H17NO/c19-14-7-9-18(10-8-14)16-11-13-5-1-3-12-4-2-6-15(16)17(12)13/h1-6,16H,7-11H2/t16-/m1/s1 |
| Standard InChI Key | QBTZALYOZZYCLX-MRXNPFEDSA-N |
| Isomeric SMILES | C1CN(CCC1=O)[C@@H]2CC3=CC=CC4=C3C2=CC=C4 |
| SMILES | C1CN(CCC1=O)C2CC3=CC=CC4=C3C2=CC=C4 |
| Canonical SMILES | C1CN(CCC1=O)C2CC3=CC=CC4=C3C2=CC=C4 |
Introduction
(R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is a synthetic organic compound that combines a piperidin-4-one moiety with a 1,2-dihydroacenaphthylen group. This compound is notable for its complex structure, which suggests potential applications in medicinal chemistry. The CAS number for this compound is 228246-75-1, and it is available from chemical suppliers like Chemos GmbH & Co. KG .
Synthesis and Preparation
While specific synthesis protocols for (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These may include condensation reactions, reduction steps, and chiral resolution to achieve the desired stereochemistry.
Potential Applications
Although specific applications of (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one are not well-documented, compounds with piperidine and aromatic rings are often explored for their biological activities. These can include interactions with various receptors or enzymes, which might be relevant in pharmaceutical research.
Future Directions
Future research on (R)-1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one could involve exploring its biological activities, such as receptor binding assays or enzyme inhibition studies. Additionally, structural modifications could be investigated to enhance its potential therapeutic properties.
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